N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Triethoxybenzamide Moiety: The final step involves the coupling of the benzothiazole core with 3,4,5-triethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the ethoxy groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted benzothiazoles.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, such as inhibiting enzyme activity or altering gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
- 2-aminobenzothiazole derivatives
- Benzothiazole-based sulfonamides
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide stands out due to its specific combination of dimethyl and triethoxy groups, which confer unique chemical properties and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C_{20}H_{26}N_{2}O_{3}S
- Molecular Weight : 378.50 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities including:
- Antitumor : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : Some derivatives possess antibacterial and antifungal properties.
- Neuroprotective : Certain benzothiazole compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes. For example, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease management .
- Receptor Modulation : It may act as a ligand for various receptors including histamine receptors, impacting neurotransmission and potentially offering therapeutic benefits in neurodegenerative conditions .
- Oxidative Stress Reduction : The compound could exhibit antioxidant properties that mitigate oxidative stress in cells.
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of benzothiazole derivatives:
Antitumor Activity
A study demonstrated that benzothiazole derivatives showed significant cytotoxicity against human cancer cell lines. Specifically:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent antitumor activity .
Neuroprotective Effects
In a neuroprotection study:
- Model Used : SH-SY5Y neuroblastoma cells exposed to oxidative stress.
- Findings : Treatment with the compound reduced cell death by approximately 40% compared to untreated controls through modulation of oxidative stress pathways .
Data Summary Table
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-6-26-16-11-15(12-17(27-7-2)20(16)28-8-3)21(25)24-22-23-19-14(5)13(4)9-10-18(19)29-22/h9-12H,6-8H2,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBXFTGWNLWMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.